4-(4-Aminophenoxy)benzonitrile

Vue d'ensemble

Description

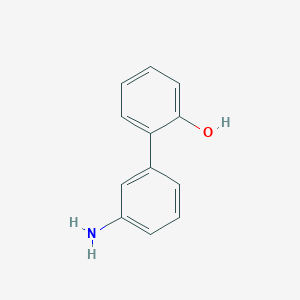

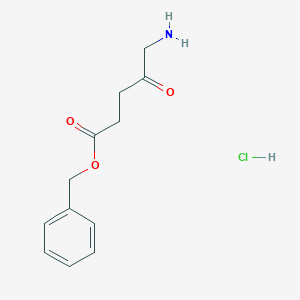

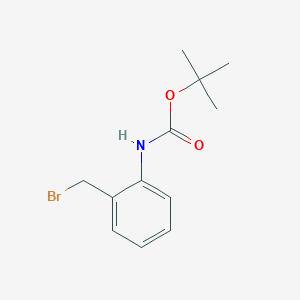

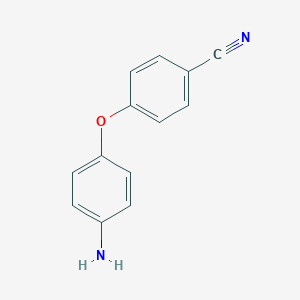

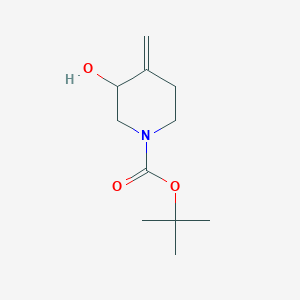

4-(4-Aminophenoxy)benzonitrile is a chemical compound with the molecular formula C13H10N2O . It has an average mass of 210.231 Da and a monoisotopic mass of 210.079315 Da .

Synthesis Analysis

The synthesis of benzonitriles, including 4-(4-Aminophenoxy)benzonitrile, can be achieved through various methods. One such method involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another method involves the use of aromatic compounds containing –NH2 as catalysts for phthalonitrile (PN) resin polymerization .Molecular Structure Analysis

The molecular structure of 4-(4-Aminophenoxy)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis

The polymerization process of 4-(4-Aminophenoxy)benzonitrile was tracked by a multi-purpose method, and ammonia gas was detected during the cross-linking processing for the first time . This suggests that the compound undergoes significant chemical reactions during polymerization.Applications De Recherche Scientifique

Synthesis of High-Performance Resins

4-Aminophenoxy phthalonitrile (APPH) plays a crucial role in synthesizing high-performance bisphthalonitrile resins. APPH catalyzes the curing of specific phthalonitrile monomers, leading to resins with outstanding thermal stability, high modulus, and high glass transition temperature. These properties are enhanced with increased APPH content. The resins' thermal and dynamic mechanical properties have been studied using thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) (Sheng et al., 2014).

Synthesis of Polyimide Films

The compound 2,6-Bis(4-aminophenoxy)benzonitrile (26B4APBN), synthesized from 4-aminophenol (4AP) and 2,6-dichlorobenzonitrile (DCBN), is used to create polyamic acid and then converted into polyimide (PI) films. The structure of 26B4APBN monomer is characterized using Differential Scanning Calorimetry (DSC) and Fourier-transfer infrared (FTIR), and the impact of monomer molecule structure on polymers' contact angle is explored (Fu Ju-sun, 2008).

Synthesis of Polyamides and Poly(amide-imide)s

2,2-bis(4-Aminophenoxy) benzonitrile (4-APBN) is used in creating a series of polyamides and poly(amide–imide)s through direct poly-condensation with aromatic dicarboxylic acids and bis(carboxyphthalimide)s. These polymers, characterized by high inherent viscosities and glass transition temperatures, exhibit excellent solubility in aprotic polar solvents and significant thermal stability (Saxena et al., 2003).

Corrosion Inhibition Studies

Benzonitrile derivatives, including variants of 4-(4-Aminophenoxy)benzonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit excellent corrosion inhibition, with studies combining experimental methods and computational simulations to understand their effectiveness (Chaouiki et al., 2018).

Thermal Degradation Studies of Polymers

Poly(arylene ether nitrile)s, prepared using 2,6-dichlorobenzonitrile and variants of aminophenoxy benzonitrile, have been studied for their thermal and thermo-oxidative stability. The degradation mechanism of these polymers is analyzed using mass spectrometry and Fourier transform infrared spectroscopy, providing insights into the influence of benzonitrile units on thermal degradation behavior (Lisa et al., 2019).

Orientations Futures

The future directions of 4-(4-Aminophenoxy)benzonitrile research could involve further exploration of its polymerization mechanisms and potential applications. For instance, the compound has been used in the synthesis of cyano-containing polyimides, which have excellent energy-damping characteristics and solubility in various solvents .

Propriétés

IUPAC Name |

4-(4-aminophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNICCZCAISDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168939 | |

| Record name | Benzonitrile, 4-(4-aminophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17076-69-6 | |

| Record name | Benzonitrile, 4-(4-aminophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(4-aminophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-aminophenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)

acetic acid](/img/structure/B112011.png)